3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile
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Overview
Description
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 4-(4-chlorophenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 3-chloropropanenitrile in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile involves its interaction with neurotransmitter receptors in the brain. The compound acts as a ligand, binding to specific receptors and modulating their activity. This can result in altered neurotransmitter release and uptake, leading to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
- Cetirizine ethyl ester dihydrochloride
Uniqueness
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a nitrile group and an ethoxy linkage makes it a versatile compound in medicinal chemistry, offering potential advantages in terms of receptor binding affinity and selectivity.
Properties
CAS No. |
6269-55-2 |
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Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethoxy]propanenitrile |
InChI |
InChI=1S/C15H20ClN3O/c16-14-2-4-15(5-3-14)19-9-7-18(8-10-19)11-13-20-12-1-6-17/h2-5H,1,7-13H2 |
InChI Key |
HQQFMKXLOAUQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCC#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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